molecular formula C14H18N2O3 B3041252 2-(Boc-amino)ethoxylbenzonitrile CAS No. 263409-80-9

2-(Boc-amino)ethoxylbenzonitrile

Cat. No. B3041252
CAS RN: 263409-80-9
M. Wt: 262.3 g/mol
InChI Key: CLDHGNUTHNBJFF-UHFFFAOYSA-N
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Description

2-(Boc-amino)ethoxylbenzonitrile is a useful research chemical with the CAS number 263409-80-9 . Its molecular weight is 262.30 and the molecular formula is C14H18N2O3 . The IUPAC name is tert-butyl N-[2-(2-cyanophenoxy)ethyl]carbamate .


Synthesis Analysis

The synthesis of N-protected amino esters, such as this compound, can be achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction using PEPPSI-IPr Pd-catalyst . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES: CC©©OC(=O)NCCOC1=CC=CC=C1C#N . The InChI representation is InChI=1S/C14H18N2O3/c1-14(2,3)19-13(17)16-8-9-18-12-7-5-4-6-11(12)10-15/h4-7H,8-9H2,1-3H3,(H,16,17) .


Chemical Reactions Analysis

The Boc group in this compound is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .

Scientific Research Applications

Peptide Synthesis

2-(Boc-amino)ethoxylbenzonitrile and related compounds have significant applications in peptide synthesis. The utilization of Boc-protected amino acids and derivatives, such as those mentioned in these studies, facilitates the efficient synthesis of peptides. For example, unnatural amino acid 2 (5-HO2CCONH-2-MeO-C6H3-CONHNH2) mimics a tripeptide β-strand and forms β-sheetlike hydrogen-bonded dimers. This compound, composed of hydrazine, 5-amino-2-methoxybenzoic acid, and oxalic acid groups, is designated by the abbreviation “Hao” and can be incorporated into peptides using standard synthesis techniques (Nowick et al., 2000).

Similarly, ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) is used as an efficient coupling reagent for esterification, thioesterification, amidation, and peptide synthesis (Thalluri et al., 2013). This indicates the versatility of Boc-protected compounds in the field of peptide chemistry.

Pharmacological Tool Development

Compounds like 25CN-NBOH, derived from 2,5-dimethoxybenzonitrile, have been extensively used as pharmacological tools. These compounds are potent and selective serotonin 2A receptor agonists and are utilized in various in vivo and in vitro studies. Their synthesis and application in the scientific community have been well-documented, highlighting their importance in receptor signaling studies (Kristensen et al., 2021).

Drug Delivery and Gene Transfer

Boc-protected amino acid derivatives are also utilized in the development of nanocarriers for drug delivery and gene transfer. These derivatives can form hybrid block copolymers acting as vehicles for both drug delivery and gene transfer, demonstrating their potential in biomedicinal therapies (Kumar et al., 2013).

properties

IUPAC Name

tert-butyl N-[2-(2-cyanophenoxy)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-14(2,3)19-13(17)16-8-9-18-12-7-5-4-6-11(12)10-15/h4-7H,8-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDHGNUTHNBJFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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